2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline
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Overview
Description
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group and a 4-methylphenylsulfanyl group. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The starting materials for this synthesis are o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation, followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyridine
- 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]benzene
- 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]naphthalene
Uniqueness
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-21-14-17-4-2-3-5-20(17)24-22(21)16-8-10-18(23)11-9-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXVORVNOPFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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